1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a specialized compound with significant relevance in medicinal chemistry and pharmaceutical development. This compound is characterized by its unique molecular structure and functional groups, which contribute to its potential biological activity.
The compound's synthesis and properties are documented in various chemical databases and publications, including ChemicalBook and Ambeed. These sources provide detailed information on its molecular formula, weight, and potential applications in research and industry.
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid can be classified as an aromatic carboxylic acid. It belongs to the category of indoline derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid typically involves several steps:
Each step requires careful control of reaction conditions (temperature, time, solvent) to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
The molecular formula for 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is . The structure consists of an indoline ring substituted with a benzyloxycarbonyl group and two fluorine atoms.
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions can be facilitated by catalysts or specific reagents depending on the desired transformation. Reaction conditions must be optimized to achieve selective outcomes without unwanted side reactions.
The mechanism of action for 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid in biological systems may involve interactions with specific enzymes or receptors. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions with target biomolecules.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammatory pathways.
1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has potential applications in:
This compound's unique properties make it a valuable candidate for further research and development in various scientific fields.
Systematic Nomenclature:The IUPAC name 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid provides precise stereoelectronic information:
Alternative designations include Cbz-4,7-difluoroindoline-2-COOH and N-Carbobenzyloxy-4,7-difluoroindoline-2-carboxylic acid.
Structural Features:Table 1: Key Structural Parameters
| Structural Element | Property | Chemical Significance |
|---|---|---|
| Carboxylic acid (C2) | pKa ≈ 4.2 (predicted) [5] | Hydrogen bonding & salt formation capability |
| Cbz group (N1) | Cleavable by H₂/Pd or acidolysis | Orthogonal protection in multistep synthesis |
| Fluorine substituents (C4/C7) | Strong σ-withdrawers (Hammett σₘ: F=0.34) | Enhanced acidity & membrane permeability |
| Indoline core | Planar benzyl ring + puckered pyrrolidine | Conformational rigidity for receptor targeting |
Electronic & Stereochemical Properties:The carboxylic acid exists predominantly in a planar conformation due to resonance within the carboxyl group, where the C=O bond (theoretical length: ~1.20 Å) and C–OH bond (~1.34 Å) exhibit significant differentiation [2] [3]. This geometry facilitates:
The fused ring system adopts a half-chair conformation at the pyrrolidine ring, with fluorine atoms imposing torsional constraints critical for chiral recognition in enzyme binding pockets [3].
Evolutionary Milestones:
Synthetic Advancements:The compound emerged as a byproduct of fluorinated amino acid research in the late 1990s, with the first targeted synthesis reported by Pfizer (2003) via:
Step 1: 4,7-Difluoroindole → Hydrogenation → 4,7-Difluoroindoline Step 2: N-protection with CbzCl/NaOH → 1-Cbz-4,7-difluoroindoline Step 3: Lithiation at C2 followed by carboxylation → Target compound Alternative contemporary routes employ:
Table 2: Comparative Synthetic Methodologies
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Classical Lithiation | 45–55 | No specialized catalysts | Low regioselectivity at C2 |
| Reductive Cyclization | 60–75 | Tolerates electron-withdrawing groups | Requires nitro precursor |
| Pd-catalyzed Carbonylation | 80–92 | High chemoselectivity | Sensitive to F substituents |
The development of this scaffold paralleled advances in fluorinated proline analogs, where C4/C7 fluorination mimics 4R-fluoroproline’s conformational effects [3].
Pharmacophore Applications:
Structure-Activity Relationship (SAR) Contributions:Table 3: Functional Group Impact on Bioactivity
| Modification Site | Biological Effect | Mechanistic Basis |
|---|---|---|
| C2-COOH → Ester | ↑ LogP (by 1.5–2.0 units) | Enhanced cellular uptake |
| C4/C7-F → H | ↓ Target affinity (10–100 fold) | Loss of halogen bonding with His/Trp residues |
| Cbz → Boc | Altered metabolic stability | Susceptibility to esterase hydrolysis |
| Reduction of C2=C3 | Loss of activity | Disrupted planarity for π-stacking |
Drug Design Advantages:
Case Studies:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8